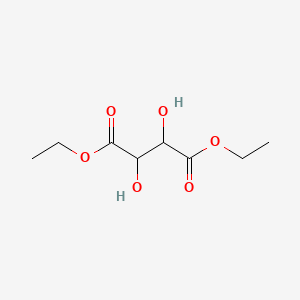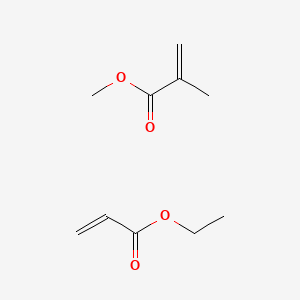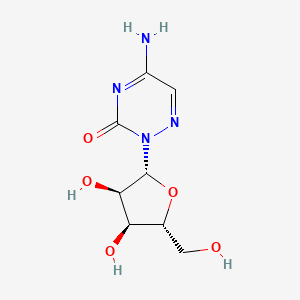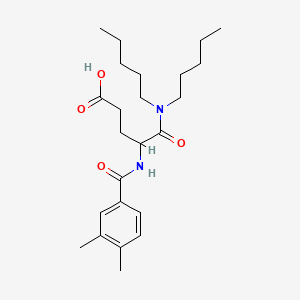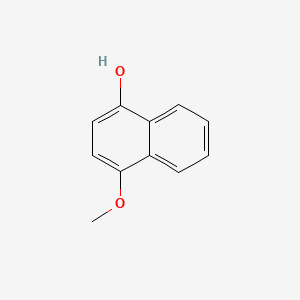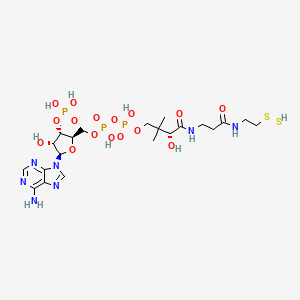
Coenzyme A persulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Coenzyme A persulfide is a possible in vivo inhibitor of mammalian short chain acyl-CoA dehydrogenase.
Scientific Research Applications
Sulfur Incorporation into Biomolecules in Prokaryotes:
- Sulfur, a crucial element of living matter, is incorporated into biomolecules in prokaryotes through two primary strategies. One involves the addition of sulfide to an activated acceptor in the biosynthesis of biomolecules like cysteine, methionine, and coenzyme A. The other strategy uses an activated sulfur species, persulfidic sulfur (R-S-SH), produced enzymatically by proteins such as IscS, SufS, and rhodanese. This process is fundamental in the biosynthesis of iron-sulfur clusters and various cofactors, highlighting the significance of persulfidic sulfur in prokaryotic biochemistry (Kessler, 2006).
Role in Hydrogen Sulfide (H2S) Catabolism:
- In the context of H2S catabolism, particularly in the mitochondrial sulfide oxidation pathway, the enzyme ETHE1 converts persulfides to sulfite. The study of human ETHE1, including variants with patient mutations, reveals that both glutathione and coenzyme A act as persulfide carriers for ETHE1. This finding is crucial for understanding how low steady-state H2S levels are maintained and the implications of patient mutations in ETHE1 on cellular processes (Kabil & Banerjee, 2012).
Sulfur Reducing Capabilities of Coenzyme‐A Disulfide Reductase (CoADR) and NADH‐Dependent Persulfide Reductase (Npsr):
- CoADR and Npsr, enzymes found in anaerobic environments, are suggested to play a role in sulfur respiration. A metagenomic analysis was conducted to explore their relationship with sulfur reduction indirectly. This analysis, involving the Joint Genome Institute's metagenome database, indicated a correlation between CoADR, Npsr, and known sulfur reducing proteins, suggesting their involvement in sulfur reduction (Wragan et al., 2020).
Biochemical Properties and Functions of Persulfides:
- Persulfides are known for their enhanced antioxidant abilities compared to H2S. They directly convert protein thiols into protein persulfides, indicating distinct physiological functions. The design of chemical tools and techniques for studying persulfides under various conditions has been a significant advancement in understanding their biological roles (Dillon & Matson, 2021).
Enzymatic Generation and Use in Biosynthetic Pathways:
- The enzymatic generation of persulfidic sulfur and its utilization in biosynthetic pathways is a key area of study. Understanding the properties and enzymatic production of persulfidic sulfur helps in comprehending its role in the biosynthesis of vital biomolecules (Kessler, 2006).
properties
CAS RN |
81918-99-2 |
|---|---|
Product Name |
Coenzyme A persulfide |
Molecular Formula |
C21H36N7O16P3S2 |
Molecular Weight |
799.6 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-4-[[3-[2-(disulfanyl)ethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutyl] hydrogen phosphate |
InChI |
InChI=1S/C21H36N7O16P3S2/c1-21(2,16(31)19(32)24-4-3-12(29)23-5-6-49-48)8-41-47(38,39)44-46(36,37)40-7-11-15(43-45(33,34)35)14(30)20(42-11)28-10-27-13-17(22)25-9-26-18(13)28/h9-11,14-16,20,30-31,48H,3-8H2,1-2H3,(H,23,29)(H,24,32)(H,36,37)(H,38,39)(H2,22,25,26)(H2,33,34,35)/t11-,14-,15-,16+,20-/m1/s1 |
InChI Key |
REVPHPVBPSIEKM-IBOSZNHHSA-N |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSS)O |
SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSS)O |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSS)O |
Other CAS RN |
81918-99-2 |
synonyms |
CoA persulfide coenzyme A persulfide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



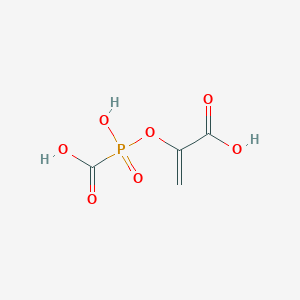
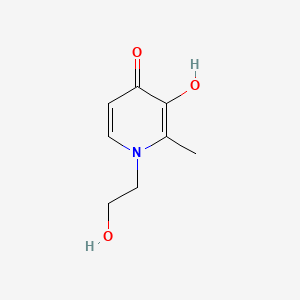

![Benzo[c]phenanthren-3-ol](/img/structure/B1194086.png)

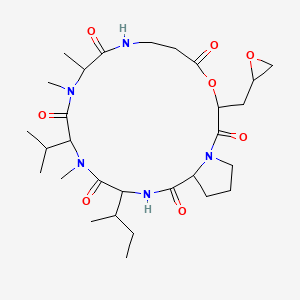
![2-Naphthalenecarboxamide, N,N'-(2-chloro-1,4-phenylene)bis[4-[(2,5-dichlorophenyl)azo]-3-hydroxy-](/img/structure/B1194092.png)
